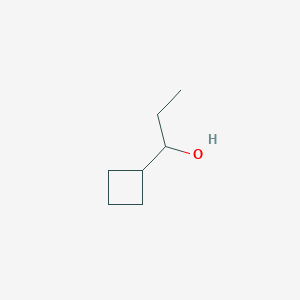

1-Cyclobutylpropan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclobutylpropan-1-ol is a compound that is structurally characterized by the presence of a cyclobutyl group attached to a propanol moiety. While the specific compound 1-cyclobutylpropan-1-ol is not directly discussed in the provided papers, the cyclobutyl group is a common structural motif in the synthesis of various cyclobutane derivatives, which are of interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be complex due to the inherent strain in the four-membered ring. For instance, the synthesis of 3-cyclobutylpropanoic acid involves the condensation of bromomethyl cyclobutane and diethyl malonate followed by decarboxylation, yielding an 83% total yield, indicating a potentially efficient route for industrial production . Similarly, cyclobutyl phenyl sulfide, a precursor to valuable sulfoxides, was synthesized using a modified reductive thiolation protocol, highlighting the adaptability of cyclobutane chemistry for the synthesis of functionalized derivatives .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives has been extensively studied. For example, 1,1-dicyanocyclobutane was investigated using gas electron diffraction and ab initio calculations, revealing a non-linear arrangement of the cyano groups due to special electronic interactions . Additionally, the incorporation of cyclobutane into beta-peptides has been shown to induce rigidity due to the formation of strong intramolecular hydrogen bonds, as evidenced by NMR studies and DFT calculations .

Chemical Reactions Analysis

Cyclobutane rings are known to participate in various chemical reactions. The Diels–Alder reaction of cyclobut-1-ene-1,2-dicarboxylic acid with cyclopentadiene yielded a predominantly endo-stereoisomer, a result rationalized by the presence of an intramolecular hydrogen bond influencing the transition state . The reactivity of cyclobutenedione as a dienophile was also explored, allowing the construction of various polycyclic cyclobutanediones, demonstrating the versatility of cyclobutane derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The rigidity imparted by the cyclobutane ring affects the conformational dynamics of the molecules. For instance, beta-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid exhibit a ribbon-type arrangement of eight-membered H-bonded rings in their crystal structures, a secondary structure that is also maintained in solution as confirmed by IR and NMR spectroscopy . These unique structural properties are critical for understanding the behavior of cyclobutane-containing compounds in various environments.

Applications De Recherche Scientifique

Neurotoxicity and Cognitive Dysfunction

- Neuroglobin Involvement in Neurotoxicity : A study by (Guo et al., 2015) explored the involvement of neuroglobin in cognitive dysfunction induced by 1-bromopropane, a solvent similar to 1-Cyclobutylpropan-1-ol. The study found that exposure to 1-bromopropane resulted in decreased levels of neuroglobin in the cerebral cortex, which played a significant role in central nervous system neurotoxicity.

Metabolomic Studies

- Metabolic Alterations Due to Drug Exposure : Research by (Tingli et al., 2016) used a 1H NMR-based metabolomic approach to study the toxic effects of cyclophosphamide, another compound related to 1-Cyclobutylpropan-1-ol, on rats. The study revealed significant alterations in metabolites related to amino acids, energy, choline, nucleotide metabolism, and oxidative stress-related metabolism.

Antifungal Compounds Synthesis

- Synthesis of Antifungal Derivatives : A study by (Zambrano-Huerta et al., 2019) focused on synthesizing derivatives of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol, a compound structurally related to 1-Cyclobutylpropan-1-ol. These derivatives showed high activity against Candida spp., suggesting potential applications in antifungal therapies.

Malaria Parasite Activities

- Anti-Malaria Drug Development : Research by (Robin et al., 2007) demonstrated the synthesis of 1-aminopropan-2-ols, related to 1-Cyclobutylpropan-1-ol, and evaluated their effectiveness against malaria. The study found that most compounds exhibited micromolar potency against malaria, suggesting their potential as anti-malarial agents.

Exposure and Effect Biomarkers

- Identification of Biomarkers : A study by (Zhang et al., 2022) investigated biomarkers for neurotoxicity induced by 1-bromopropane. The study identified specific biomarkers in serum and urine that correlated with exposure levels, aiding in the understanding of the toxic effects of related compounds like 1-Cyclobutylpropan-1-ol.

Pharmacokinetic Modeling

- Physiologically Based Pharmacokinetic Modeling : (Garner et al., 2015) developed a pharmacokinetic model for 1-bromopropane to understand its metabolism and toxicity. This model provides insights into the metabolic pathways of related compounds, including 1-Cyclobutylpropan-1-ol.

Cyclodextrin-Based Pharmaceutics

- Use in Drug Delivery Systems : The study by (Davis & Brewster, 2004) highlighted the use of cyclodextrins in pharmaceutical applications. Cyclobutyl derivatives like 1-Cyclobutylpropan-1-ol could be used in forming water-soluble inclusion complexes for drug delivery.

Macrophage Activation and Inflammatory Response

- Macrophage Activation Studies : Research by (Han et al., 2008) and (Han et al., 2012) on 1-bromopropane demonstrated its effects on macrophage activation via key signaling pathways. These studies provide insights into the inflammatory and immunomodulating activities of similar compounds like 1-Cyclobutylpropan-1-ol.

Dermal Absorption Characteristics

- Dermal Absorption Studies : (Frasch et al., 2011) investigated the dermal absorption characteristics of 1-bromopropane, providing insights into the dermal absorption potential of related compounds, including 1-Cyclobutylpropan-1-ol.

Safety And Hazards

Propriétés

IUPAC Name |

1-cyclobutylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-2-7(8)6-4-3-5-6/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFXICARYVUUJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclobutylpropan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

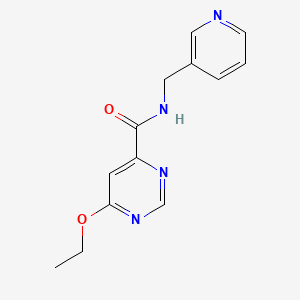

![Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B2503272.png)

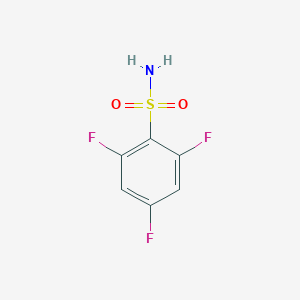

![2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2503273.png)

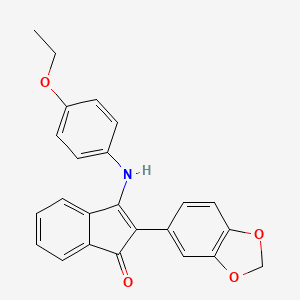

![3,6-dichloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2503275.png)

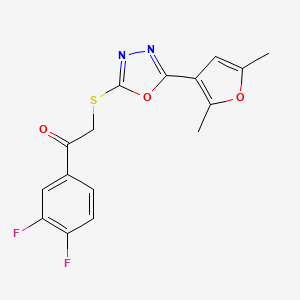

![[(1-Cyanocyclopentyl)carbamoyl]methyl naphthalene-2-carboxylate](/img/structure/B2503277.png)